[2-(Difluoromethyl)-4-fluoro-phenyl]hydrazine;hydrochloride
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Overview
Description
[2-(Difluoromethyl)-4-fluoro-phenyl]hydrazine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a difluoromethyl group and a fluorine atom attached to a phenyl ring, which is further bonded to a hydrazine moiety. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Difluoromethyl)-4-fluoro-phenyl]hydrazine;hydrochloride typically involves the introduction of difluoromethyl and fluorine groups onto a phenyl ring, followed by the formation of the hydrazine moiety. One common method involves the use of difluoromethylation reagents, such as difluoromethyl iodide, in the presence of a suitable catalyst like copper. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it feasible for commercial applications .
Chemical Reactions Analysis
Types of Reactions
[2-(Difluoromethyl)-4-fluoro-phenyl]hydrazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The difluoromethyl and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated phenyl oxides, while reduction can produce difluoromethylated amines .
Scientific Research Applications
Chemistry
In chemistry, [2-(Difluoromethyl)-4-fluoro-phenyl]hydrazine;hydrochloride is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug discovery and development .
Medicine
In medicine, this compound is explored for its therapeutic potential. Its unique properties may contribute to the development of new treatments for various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and other industrial processes .
Mechanism of Action
The mechanism of action of [2-(Difluoromethyl)-4-fluoro-phenyl]hydrazine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl and fluorine groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The hydrazine moiety can participate in redox reactions, further contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar fluorinated features, used as a solvent and synthetic intermediate.
Fluoropyridines: Compounds with fluorine atoms attached to pyridine rings, used in pharmaceuticals and agrochemicals.
Uniqueness
[2-(Difluoromethyl)-4-fluoro-phenyl]hydrazine;hydrochloride stands out due to its combination of difluoromethyl, fluorine, and hydrazine groups, which confer unique reactivity and bioactivity. This combination is less common in other fluorinated compounds, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C7H8ClF3N2 |
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Molecular Weight |
212.60 g/mol |
IUPAC Name |
[2-(difluoromethyl)-4-fluorophenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C7H7F3N2.ClH/c8-4-1-2-6(12-11)5(3-4)7(9)10;/h1-3,7,12H,11H2;1H |
InChI Key |
LZKXOKUJHBEUNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)F)NN.Cl |
Origin of Product |
United States |
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